molecular formula C10H22N2O B1376719 1-(2-Methoxyethyl)-2-propylpiperazine CAS No. 1343711-61-4

1-(2-Methoxyethyl)-2-propylpiperazine

Cat. No.: B1376719
CAS No.: 1343711-61-4
M. Wt: 186.29 g/mol
InChI Key: HCXZOCPNDAEQDW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-propylpiperazine is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-2-propylpiperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyethylamine with 2-propylpiperazine. The reaction typically occurs under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and solvents can further enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-(2-Methoxyethyl)-2-propylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-2-propylpiperazine
  • 1-(2-Aminoethyl)-2-propylpiperazine
  • 1-(2-Methoxyethyl)-2-methylpiperazine

Uniqueness: 1-(2-Methoxyethyl)-2-propylpiperazine is unique due to its specific functional groups, which confer distinct chemical and physical properties

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new uses for this versatile compound.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-4-10-9-11-5-6-12(10)7-8-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZOCPNDAEQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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